1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE
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Overview
Description
1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, an anilino carbonyl group, and a nitrophenyl acrylate moiety
Preparation Methods
The synthesis of 1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Aminosulfonyl Aniline Intermediate: This step involves the reaction of aniline with a sulfonyl chloride in the presence of a base to form the aminosulfonyl aniline intermediate.
Coupling with a Carbonyl Compound: The intermediate is then reacted with a carbonyl compound to form the anilino carbonyl derivative.
Acrylation Reaction: The final step involves the acrylation of the anilino carbonyl derivative with 4-nitrophenyl acrylate under suitable reaction conditions, such as the presence of a base and a solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and other cellular mechanisms.
Comparison with Similar Compounds
1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE can be compared with other similar compounds, such as:
N-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-2-(2-FURYL)VINYL-4-TERT-BUTYLBENZAMIDE: This compound shares a similar aminosulfonyl anilino carbonyl structure but differs in the acrylate moiety.
N-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-2-(4-BROMOPHENYL)VINYL]BENZAMIDE: This compound has a bromophenyl group instead of a nitrophenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-2-17(19(24)21-14-6-10-16(11-7-14)30(20,27)28)29-18(23)12-5-13-3-8-15(9-4-13)22(25)26/h3-12,17H,2H2,1H3,(H,21,24)(H2,20,27,28)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTSMKDVFNIEMN-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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